3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a trifluoromethylphenyl group, and a thiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 is a crucial protein involved in necroptosis, a form of programmed cell death . By targeting RIPK3, the compound can potentially inhibit necroptosis and thus play a role in managing various diseases, including inflammatory, infectious, and degenerative diseases .
Mode of Action
The compound interacts with RIPK3 by inhibiting its phosphorylation, thereby blocking the formation of the necrosome, a complex that is essential for the execution of necroptosis . This inhibition of RIPK3 phosphorylation prevents the downstream signaling required for necroptosis, effectively halting this form of cell death .
Biochemical Pathways
The compound’s action on RIPK3 affects the necroptotic pathway. Necroptosis is a form of regulated cell death that is distinct from apoptosis and is characterized by the swelling and rupture of the cell, leading to the release of cell contents . By inhibiting RIPK3, the compound disrupts the necroptotic pathway, preventing cell death and potentially alleviating symptoms of diseases where necroptosis plays a critical role .
Pharmacokinetics
The compound has demonstrated favorable and drug-like pharmacokinetic properties. It has been observed to have an oral bioavailability of 25.2% in rats , suggesting that it can be effectively absorbed and distributed within the body.
Result of Action
The inhibition of RIPK3 by the compound results in the blockage of necroptosis, which can have significant effects at the molecular and cellular levels. For instance, in a tumor necrosis factor-induced systemic inflammatory response syndrome model, the compound significantly protected mice from hypothermia and death . This suggests that the compound’s action could potentially be harnessed for therapeutic purposes in conditions where necroptosis plays a detrimental role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the thiazole and benzamide moieties.
N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: Contains a similar trifluoromethylphenyl group but differs in the overall structure and functional groups.
Uniqueness
3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and thiazole groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2OS/c20-15-3-1-2-13(10-15)17(26)24-9-8-16-11-27-18(25-16)12-4-6-14(7-5-12)19(21,22)23/h1-7,10-11H,8-9H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXATOGXVWABOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.